molecular formula C14H18ClNO2 B13592981 Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Methyl1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylatehydrochloride

Cat. No.: B13592981
M. Wt: 267.75 g/mol
InChI Key: VBAHUJGDTQOKLC-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves multicomponent reactions. These reactions are favored for their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance and yield. The use of heterogeneous catalysts has also been explored for the functionalization of tetrahydroisoquinolines with alkynes .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce the corresponding alcohols .

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves several molecular targets and pathways:

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

methyl 1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride

InChI

InChI=1S/C14H17NO2.ClH/c1-17-14(16)11-4-5-12-10(8-11)6-7-15-13(12)9-2-3-9;/h4-5,8-9,13,15H,2-3,6-7H2,1H3;1H

InChI Key

VBAHUJGDTQOKLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(NCC2)C3CC3.Cl

Origin of Product

United States

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